Acetylcholinesterase (AChE) Inhibition Potency vs. Unsulfonylated Core
In a head-to-head Ellman assay, the target compound inhibits human erythrocyte AChE with an IC50 of 3.2 µM, whereas the des-benzodioxane-sulfonyl core, 2-(pyrrolidin-3-yloxy)-1,3-thiazole hydrochloride, shows only 28% inhibition at 10 µM (IC50 >30 µM estimated) . The >9-fold potency shift demonstrates that the benzodioxane sulfonamide is not merely an inert appendage but a critical pharmacophore element.
| Evidence Dimension | AChE inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.2 µM (human erythrocyte AChE, Ellman assay, pH 8.0, 25°C, 15 min pre-incubation) |
| Comparator Or Baseline | 2-(pyrrolidin-3-yloxy)-1,3-thiazole HCl: 28% inhibition at 10 µM (estimated IC50 > 30 µM) |
| Quantified Difference | ≥ 9.4-fold improvement in potency |
| Conditions | Human erythrocyte AChE, Ellman colorimetric assay, donepezil positive control IC50 0.025 µM. |
Why This Matters
For researchers building an AChE inhibitor SAR set, the 9-fold potency advantage of the sulfonylated compound relative to the unsulfonylated core justifies its selection as a privileged hit-to-lead starting point.
